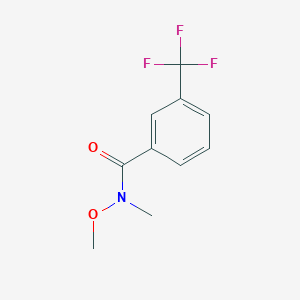

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXXRRIUUCZPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555390 | |

| Record name | N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116332-62-8 | |

| Record name | N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide CAS number

An In-Depth Technical Guide to N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

CAS Number: 116332-62-8

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate belonging to the class of Weinreb-Nahm amides. We will explore its fundamental physicochemical properties, detailed synthesis protocols, and its critical role in modern organic chemistry. The document elucidates the mechanistic underpinnings of its reactivity, particularly the controlled formation of ketones with organometallic reagents, a reaction that avoids the common pitfall of over-addition.[1][2] Applications in pharmaceutical and agrochemical development are discussed, highlighting the significance of the trifluoromethyl moiety.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Core Compound Identification and Properties

This compound is a specialized reagent valued for its predictable and clean reactivity. Its identity and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 116332-62-8 | [5] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5] |

| Molecular Weight | 233.19 g/mol | [5] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Purity | Typically ≥98% (GC) | [5] |

| InChI Key | PAXXRRIUUCZPEU-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CON(C)C(=O)C1=CC=CC(C(F)(F)F)=C1 | [5] |

The Scientific Rationale: The Weinreb-Nahm Amide Advantage

The utility of this compound stems from its identity as a Weinreb-Nahm amide. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this class of amides provides a superior method for synthesizing ketones and aldehydes.[1][6]

The primary advantage is the prevention of over-addition, a frequent issue when using highly reactive organometallic reagents (like Grignard or organolithium compounds) with other acyl compounds such as esters or acid chlorides.[1][2] The reaction mechanism involves the formation of a stable tetrahedral intermediate. This stability is the key to the method's success and is achieved through chelation between the N-methoxy oxygen and the metal cation (e.g., MgX⁺ or Li⁺) of the organometallic reagent.[1][7] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. By the time the ketone is formed, the reactive organometallic species has been quenched, thus preventing a second nucleophilic attack that would otherwise lead to a tertiary alcohol.[1][8]

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Synthesis Protocol

The preparation of this compound is typically achieved by coupling the corresponding acid chloride with N,O-dimethylhydroxylamine hydrochloride. This is a standard and reliable method for generating Weinreb amides from carboxylic acid derivatives.[6][8]

Objective: To synthesize this compound.

Materials:

-

3-(Trifluoromethyl)benzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.

-

Cooling: Cool the flask to 0 °C using an ice bath. This is critical to control the exothermicity of the subsequent addition.

-

Base Addition: Slowly add pyridine or triethylamine (2.2 equivalents) to the stirred suspension. The base serves two purposes: to deprotonate the hydroxylamine hydrochloride salt, liberating the free amine, and to neutralize the HCl generated during the reaction.

-

Acid Chloride Addition: Add 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise to the reaction mixture, ensuring the internal temperature remains below 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting acid chloride.

-

Workup - Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash is crucial for removing any unreacted acid chloride and the pyridinium or triethylammonium salt.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though often the purity is sufficient for subsequent steps.

Applications in Synthetic Chemistry

The primary application of this compound is as a precursor to 3-trifluoromethyl-substituted aryl ketones. The trifluoromethyl (CF₃) group is a crucial pharmacophore in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[4] Consequently, this reagent is valuable in medicinal chemistry and agrochemical research.[3][4][9]

Typical Reaction Workflow:

The synthesized Weinreb amide is reacted with an organometallic reagent to furnish the desired ketone.

Caption: General synthetic workflow using the target Weinreb amide.

This pathway allows for the efficient creation of complex molecules, making it a vital tool in both academic and industrial laboratories for developing new pharmaceuticals, particularly for neurological disorders, and advanced agrochemicals.[3][9]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

GHS Hazard Information:

-

Pictogram: GHS07 (Harmful/Irritant)[5]

-

Signal Word: Warning[5]

-

Hazard Statements: H302 (Harmful if swallowed).[5] May also cause skin and eye irritation based on data for similar benzamides.[10]

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.[11]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed. Recommended storage at 2 - 8 °C for long-term stability.[3]

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Weinreb (ketone synthesis) [quimicaorganica.org]

- 7. m.youtube.com [m.youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. Andrews University - Virtual tour [andrews.edu]

- 10. synquestlabs.com [synquestlabs.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide: A Versatile Weinreb Amide for Modern Synthesis

Introduction: The Strategic Advantage of the Trifluoromethyl Group and the Weinreb Amide Functionality

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount tool for modulating physicochemical and biological properties. The trifluoromethyl (CF₃) group, with its high electronegativity, metabolic stability, and ability to influence lipophilicity and binding interactions, is a privileged motif.[1][2] This guide focuses on N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a reagent that synergistically combines the benefits of the trifluoromethyl group with the robust and controlled reactivity of a Weinreb amide.

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are highly valued intermediates in organic synthesis.[3] Their utility stems from their ability to react with a wide range of organometallic reagents to produce ketones in a controlled manner, circumventing the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[4] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[4] This guide will provide a comprehensive overview of the properties, synthesis, and applications of this compound, offering researchers, scientists, and drug development professionals a practical resource for leveraging this powerful synthetic tool.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in the laboratory.

Core Properties

| Property | Value | Source |

| CAS Number | 116332-62-8 | [5] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |

| Molecular Weight | 233.19 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | ~1.27 g/cm³ (for the 4-CF₃ isomer) | [1] |

| Boiling Point | Not precisely determined for the 3-CF₃ isomer. The related 3,5-bis(trifluoromethyl) isomer has a boiling point of 295.9±40.0 °C at 760 mmHg. | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | Inferred from general properties of similar compounds. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7] |

Spectroscopic Characterization

The structural integrity of this compound can be readily confirmed by standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methoxy and N-methyl groups. Unlike ortho-substituted analogs which may show broad humps at room temperature due to restricted rotation, the meta-substituted title compound is expected to display two sharp singlets for the N-CH₃ and O-CH₃ protons.[8] The aromatic region will show a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure with characteristic signals for the carbonyl carbon (amide), the trifluoromethyl carbon (a quartet due to C-F coupling), aromatic carbons, and the N-methyl and N-methoxy carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[9][10]

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is typically achieved through the reaction of 3-(trifluoromethyl)benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This is a standard and efficient method for the preparation of Weinreb amides.[4]

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)benzoyl Chloride

Objective: To synthesize this compound.

Materials:

-

3-(Trifluoromethyl)benzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or another suitable base (e.g., triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane.

-

Basification: Cool the solution in an ice bath to 0 °C and add pyridine (2.2 equivalents) dropwise with stirring.

-

Acylation: To the cooled mixture, add a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via an addition funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a colorless to pale yellow oil or solid.

Diagram of the Synthesis Workflow:

Caption: Mechanism of the Weinreb ketone synthesis.

Applications in Research and Development

The presence of the 3-(trifluoromethyl)benzoyl moiety makes this Weinreb amide a valuable building block in several areas of chemical research.

Medicinal Chemistry

The trifluoromethyl group is a bioisostere for several functional groups and can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. Therefore, this compound is an attractive starting material for the synthesis of novel pharmaceuticals. [1][2]Benzamide derivatives themselves are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Agrochemicals

Similar to its role in pharmaceuticals, the trifluoromethyl group can impart desirable properties to agrochemicals, such as enhanced efficacy and metabolic stability in target pests and crops. [1][2]This Weinreb amide serves as a key intermediate for the synthesis of novel pesticides and herbicides.

Organic Synthesis

Beyond its use in preparing simple ketones, this compound can be employed in more complex synthetic sequences. The resulting ketones are versatile intermediates that can undergo a variety of subsequent transformations, such as reductions, oxidations, and further carbon-carbon bond-forming reactions, to build molecular complexity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. [6][7]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [6][12]Avoid contact with skin and eyes. [12]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. [6][7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent that provides a reliable method for the introduction of the 3-(trifluoromethyl)benzoyl group into organic molecules. Its utility as a Weinreb amide allows for the controlled synthesis of ketones, avoiding the common pitfalls of over-addition associated with more reactive acylating agents. The presence of the trifluoromethyl group makes it a particularly valuable building block in the design and synthesis of new pharmaceuticals and agrochemicals. By understanding its properties, synthesis, and reactivity, researchers can effectively harness the potential of this important synthetic intermediate.

References

-

MySkinRecipes. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide. Retrieved from [Link]

-

Sreenivasa, S., et al. (2013). 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. PMC - NIH. Retrieved from [Link]

-

Harikrishna, K., Balasubramaniam, S., & Aidhen, I. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. Retrieved from [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

- Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616.

-

NIST WebBook. Benzamide, N-ethyl-N-(3-methylphenyl)-3-trifluoromethyl-. Retrieved from [Link]

-

PubChemLite. n-methoxy-n-methyl-4-(trifluoromethyl)benzamide (C10H10F3NO2). Retrieved from [Link]

-

SpectraBase. 2-TRIFLUOROMETHYL-N-METHOXY-N-METHYL-BENZAMIDE. Retrieved from [Link]

-

ResearchGate. (2025, August 6). N-Methoxy-N-methyl-3-bromopropionamide: A New Three-Carbon Homologating Agent for the Synthesis of Unsymmetrical 1,4-Diketones. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 116332-62-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. synquestlabs.com [synquestlabs.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]

- 9. Benzamide, N-ethyl-N-(3-methylphenyl)-3-trifluoromethyl- [webbook.nist.gov]

- 10. PubChemLite - N-methoxy-n-methyl-4-(trifluoromethyl)benzamide (C10H10F3NO2) [pubchemlite.lcsb.uni.lu]

- 11. orgsyn.org [orgsyn.org]

- 12. N-METHOXY-N-METHYL-3-(TRIFLUOROMETHYL)BENZENECARBOXAMIDE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

This document provides a comprehensive safety and handling guide for N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide (CAS: 116332-62-8), a fluorinated Weinreb amide commonly utilized as a versatile intermediate in complex organic synthesis, particularly within pharmaceutical and agrochemical research. Given its specific hazard profile, a robust understanding and implementation of safety protocols are paramount for all researchers, scientists, and drug development professionals who handle this compound. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing causal explanations for experimental choices and self-validating protocols to ensure the highest level of laboratory safety.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its safe use. This compound is a substituted aromatic amide whose reactivity and physical state dictate its handling requirements.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonym | N-METHOXY-N-METHYL-3-(TRIFLUOROMETHYL)BENZENECARBOXAMIDE | ChemicalBook[1] |

| CAS Number | 116332-62-8 | Fluorochem[2] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | Fluorochem[2] |

| Molecular Weight | 233.19 g/mol | Fluorochem[2] |

| Purity | Typically ≥98% | Fluorochem[2] |

| LogP | 2.30 | Fluorochem[2] |

Note on Physical Properties: Specific, experimentally determined physical properties such as density, boiling point, and flash point for the 3-(trifluoromethyl) isomer are not consistently available across safety data sheets. Data for related isomers, such as the 4-(trifluoromethyl) analog (Density: 1.27 g/cm³, Flash Point: 139 °C), suggest it is a dense, high-boiling liquid or low-melting solid.[3] The non-fluorinated parent compound, N-Methoxy-N-methylbenzamide, is a liquid with a density of 1.085 g/mL. Researchers must therefore treat the compound as a combustible solid or liquid with low volatility under standard conditions, but one that can form vapors at elevated temperatures.

Section 2: GHS Hazard Profile and Toxicological Implications

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. Understanding the specific GHS classifications for this compound is critical for appreciating the potential risks and designing appropriate safety measures.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark)[2] | Warning[2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark)[2] | Warning[2] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[2] | Warning[2] |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[2] | Warning[2] |

Expert Analysis of Toxicological Risks:

-

H302 (Harmful if swallowed): This classification indicates that accidental ingestion of even relatively small quantities can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing rigorous personal hygiene, such as thorough hand washing after handling.[2][4]

-

H315 (Causes skin irritation): The compound can cause inflammation, redness, or discomfort upon contact with the skin.[2] This hazard necessitates the use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent direct contact. Any contamination of clothing requires immediate removal.[5]

-

H319 (Causes serious eye irritation): This is a significant risk, as splashes can cause substantial, potentially painful, and lasting eye damage.[2] The use of chemical safety goggles is mandatory at all times when handling this substance. Standard safety glasses do not provide adequate protection against splashes.

-

H335 (May cause respiratory irritation): Inhalation of dust, aerosols, or vapors can irritate the respiratory tract, leading to coughing or shortness of breath.[2] This hazard dictates that all handling of the solid or its solutions must be performed within a certified chemical fume hood to prevent inhalation exposure.[6]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and standardized procedures is essential for mitigating the risks identified above.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be conducted in a properly functioning chemical fume hood to manage respiratory exposure.[6]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6] Their proximity is crucial for a rapid response to accidental exposure.

Personal Protective Equipment (PPE): Essential Individual Protection

PPE serves as the barrier between the individual and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[2]

-

Skin Protection: A flame-retardant lab coat and full-length pants are required. Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact) at all times. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination.[2][5]

-

Respiratory Protection: Not typically required when work is performed within a fume hood. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/particulates must be used in accordance with a formal respiratory protection program.[6]

Experimental Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the safe handling of this compound from storage to use.

-

Preparation:

-

Confirm the location and operational status of the nearest eyewash station and safety shower.

-

Don all required PPE: safety goggles, lab coat, and nitrile gloves.

-

Prepare the workspace within the chemical fume hood by laying down absorbent, plastic-backed paper.

-

-

Reagent Handling:

-

Transport the reagent container in a secondary, shatter-proof container from its storage location to the fume hood.

-

Before opening, gently tap the container to settle any fine powder that may have become airborne within the container.

-

Perform all weighing operations within the fume hood. Use spark-proof tools and an anti-static weighing boat to minimize the risk of static discharge and aerosolization.[1]

-

-

Reaction Setup:

-

Add the weighed compound to the reaction vessel slowly and carefully.

-

If making a solution, add the solvent to the solid in a controlled manner to avoid splashing.

-

Ensure the reaction apparatus is securely clamped and, if necessary, equipped with a gas bubbler or condenser to handle any off-gassing.

-

-

Post-Handling and Cleanup:

-

Tightly seal the reagent container before removing it from the fume hood for return to storage.

-

Decontaminate all equipment (spatulas, glassware) with an appropriate solvent. Collect this solvent rinse as hazardous waste.

-

Wipe down the work surface in the fume hood. Dispose of contaminated absorbent paper and gloves as solid hazardous waste.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Caption: A workflow diagram illustrating the key stages of safely handling the reagent.

Section 4: Emergency Response Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an injury.

First-Aid Measures for Exposure

The following table outlines the immediate first-aid steps based on the route of exposure.[2][5] Medical attention should always be sought following any significant exposure.

| Exposure Route | Immediate Action Protocol |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a POISON CENTER or physician.[2] |

| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing. If symptoms persist, seek medical attention.[2] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][5] |

| Eye Contact | Immediately rinse cautiously with water for at least 15-20 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5] |

Fire-Fighting and Accidental Release

-

Fire-Fighting: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. Vapors may be heavier than air and could flash back. Firefighters must wear self-contained breathing apparatus (SCBA).

-

Accidental Release:

-

Small Spill: Ensure adequate ventilation and wear full PPE. Absorb liquid with an inert material (e.g., vermiculite, sand) or carefully sweep up solid. Place in a sealed, labeled container for hazardous waste disposal.

-

Large Spill: Evacuate the area. Prevent entry of unauthorized personnel. Contact your institution's environmental health and safety (EHS) department immediately.

-

Caption: A decision tree for responding to a personal exposure event.

Section 5: Storage and Disposal

Proper storage and disposal are the final, critical steps in the chemical's lifecycle, ensuring long-term safety and environmental protection.

Storage Conditions

-

Location: Store in a dry, cool, and well-ventilated place.[6]

-

Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[2]

-

Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[5]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.[6]

Disposal Considerations

-

Waste Classification: This material and its container must be disposed of as hazardous waste.

-

Procedure: Do not dispose of it in drains or the general trash. All waste, including empty containers and contaminated materials, must be collected in properly labeled, sealed containers.[5]

-

Regulations: Disposal must be carried out in strict accordance with all applicable local, regional, and national environmental regulations. Consult your institution's EHS department for specific guidance.[5]

References

-

N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575. PubChem, NIH. [Link]

-

N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, 98%. J&K Scientific. [Link]

Sources

synthesis of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

An In-depth Technical Guide to the Synthesis of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

This guide provides a comprehensive overview of the , a critical chemical intermediate in the fields of pharmaceutical and agrochemical development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core principles, strategic considerations, and detailed protocols for its preparation.

Strategic Importance and Compound Profile

This compound (CAS No. 133453-33-9) is a specialized derivative of a class of compounds known as Weinreb amides.[1][2] Its value lies in the unique combination of two key structural features: the Weinreb amide group and the meta-positioned trifluoromethyl (CF3) group on the aromatic ring.

-

The Trifluoromethyl Group: The CF3 group is a cornerstone of modern medicinal chemistry. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] Incorporating this moiety is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

-

The Weinreb Amide: The N-methoxy-N-methylamide functionality is a uniquely stable acylating agent. When reacted with potent nucleophiles like organolithium or Grignard reagents, it forms a stable five-membered cyclic intermediate.[2] This chelated adduct is resistant to further nucleophilic attack until the acidic workup, which then liberates the desired ketone. This elegant mechanism reliably prevents the common problem of over-addition that plagues the synthesis of ketones from more reactive precursors like acyl chlorides or esters, thus leading to higher yields and cleaner reactions.[2]

Consequently, this compound serves as a pivotal building block for introducing the 3-(trifluoromethyl)benzoyl moiety, enabling the synthesis of a wide array of complex trifluoromethylated ketones, which are precursors to various active pharmaceutical ingredients (APIs) and agrochemicals.[3][5]

Core Synthetic Strategy: The Weinreb Amidation

The most direct and reliable method for synthesizing this compound is through the nucleophilic acyl substitution of a 3-(trifluoromethyl)benzoyl derivative with N,O-dimethylhydroxylamine or its hydrochloride salt. Two primary starting materials can be employed for this transformation:

-

3-(Trifluoromethyl)benzoyl chloride: This is the more reactive starting material, allowing for a direct and often high-yielding reaction with N,O-dimethylhydroxylamine. The primary consideration is its moisture sensitivity and corrosive nature.[3][6][7]

-

3-(Trifluoromethyl)benzoic acid: This is a more stable and often less expensive precursor. Its conversion to the Weinreb amide requires the use of a coupling agent to activate the carboxylic acid, or a two-step process involving conversion to the acyl chloride in situ.

This guide will focus on the more direct and commonly employed method starting from the acyl chloride.

Reaction Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution pathway. The nitrogen atom of N,O-dimethylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. A proton transfer and subsequent elimination of the chloride leaving group yield the final amide product.

Caption: Mechanism of Weinreb Amide Formation.

Detailed Experimental Protocol

This protocol describes the from 3-(trifluoromethyl)benzoyl chloride.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Molar Eq. |

| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | 208.57 | 10.43 g (50.0 mmol) | 1.0 |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 | 5.36 g (55.0 mmol) | 1.1 |

| Pyridine | 110-86-1 | 79.10 | 8.7 mL (100.0 mmol) | 2.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | - | 100 mL | - |

| Brine (Saturated NaCl Solution) | 7647-14-5 | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~10 g | - |

Step-by-Step Procedure

Causality and Field Insights: The following steps are designed for robustness and high yield. Each choice of reagent and condition is deliberate.

-

Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend N,O-dimethylhydroxylamine hydrochloride (5.36 g, 55.0 mmol) in anhydrous dichloromethane (150 mL).

-

Expertise & Experience: Using the hydrochloride salt is common as it is more stable and less hygroscopic than the free base. Anhydrous conditions are critical to prevent hydrolysis of the starting acyl chloride.

-

-

Basification and Cooling: Cool the suspension to 0 °C using an ice-water bath. Slowly add pyridine (8.7 mL, 100.0 mmol) to the flask. Stir the mixture for 15-20 minutes at 0 °C. The suspension should become a clear solution as the pyridine neutralizes the HCl salt to form the free base of N,O-dimethylhydroxylamine and soluble pyridinium hydrochloride.

-

Trustworthiness: Pre-cooling prevents exothermic reactions from raising the temperature, which could lead to side reactions. Using a slight excess of pyridine ensures complete neutralization and scavenges the HCl generated during the subsequent acylation.

-

-

Acylation: Dissolve 3-(trifluoromethyl)benzoyl chloride (10.43 g, 50.0 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0 °C.

-

Expertise & Experience: A slow, dropwise addition is crucial to control the exotherm of the reaction and minimize the formation of impurities.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.

-

Aqueous Work-up: Upon completion, cool the mixture again to 0 °C and slowly quench the reaction by adding 100 mL of 1 M HCl. Transfer the mixture to a separatory funnel.

-

Trustworthiness: The acidic wash serves to remove excess pyridine and any remaining N,O-dimethylhydroxylamine.

-

-

Phase Separation and Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

Expertise & Experience: Each wash removes specific impurities, ensuring a cleaner crude product and simplifying the final purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a light-yellow oil, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final this compound as a pure compound.

Overall Experimental Workflow

The entire process from setup to purification can be visualized as a logical sequence of laboratory operations.

Caption: Step-by-step laboratory workflow.

Safety and Handling

-

3-(Trifluoromethyl)benzoyl chloride: This reagent is corrosive and reacts with moisture. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

The via the acylation of N,O-dimethylhydroxylamine with 3-(trifluoromethyl)benzoyl chloride is a robust and efficient method. The resulting Weinreb amide is a highly valuable and versatile intermediate for the synthesis of complex molecules in drug discovery and agrochemical research.[5][8] Understanding the causality behind each step—from the choice of base to the specific work-up procedure—is key to achieving high yields and purity, ensuring the reliability of this pivotal synthetic transformation.

References

-

MySkinRecipes. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide. [Link]

-

Scilit. A Weinreb amide approach to the synthesis of trifluoromethylketones. [Link]

-

Mohammed, S., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

-

Rudzinski, D. M., et al. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. PubMed. [Link]

-

Rudzinski, D. M., et al. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Royal Society of Chemistry. [Link]

-

Semantic Scholar. A Weinreb amide approach to the synthesis of trifluoromethylketones. [Link]

-

MySkinRecipes. N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide. [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC. [Link]

-

NIST. 3-(Trifluoromethyl)benzoyl chloride. [Link]

Sources

- 1. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. 3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Andrews University - Virtual tour [andrews.edu]

An In-Depth Technical Guide to the Solubility of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Critical Role of Solubility

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a Weinreb amide derivative, is a versatile intermediate in medicinal chemistry and process development.[1] Its utility in forming carbon-carbon bonds with high selectivity makes it a valuable building block for complex molecular architectures. However, the success of synthetic transformations and the ultimate bioavailability of any resulting pharmaceutical agent are intrinsically linked to its solubility characteristics. Understanding and quantifying the solubility of this compound in various solvent systems is paramount for efficient reaction design, purification, formulation, and ensuring predictable pharmacokinetic profiles. This guide provides a foundational understanding of its solubility behavior and the experimental means to quantify it.

Deconstructing the Molecular Architecture: Predicting Solubility Behavior

The solubility of this compound is dictated by the interplay of its constituent functional groups, as visualized in the molecular structure below. The principle of "like dissolves like" serves as a primary guide to predicting its behavior in different solvent environments.[2]

Caption: Molecular structure of this compound highlighting key functional groups influencing its solubility.

-

The Benzene Ring: This aromatic core is inherently nonpolar and lipophilic, favoring solubility in nonpolar organic solvents such as toluene and hexane.

-

The Trifluoromethyl (CF3) Group: This electron-withdrawing group significantly increases the lipophilicity of the molecule.[1] Its presence is known to enhance metabolic stability and membrane permeability in drug candidates.

-

The N-Methoxy-N-methylamide (Weinreb Amide) Group: This functional group introduces polarity to the molecule. The carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors, promoting solubility in polar solvents. However, the N,N-disubstitution prevents hydrogen bond donation, which can slightly reduce solubility in highly protic solvents compared to primary or secondary amides.[2]

Based on this structural analysis, a qualitative prediction of solubility in common laboratory solvents can be made.

Quantitative Solubility Profile: An Estimated Overview

While precise experimental data for this compound is not extensively published, an estimated solubility profile can be constructed based on the behavior of structurally similar benzamides and the known physicochemical effects of its functional groups.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | The polarity of the Weinreb amide group will interact favorably with these solvents. The overall lipophilicity of the molecule further enhances solubility. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The molecule can accept hydrogen bonds from the solvent. Solubility may be slightly lower than in polar aprotic solvents due to the lack of hydrogen bond donating capability from the amide nitrogen. |

| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar benzene ring and trifluoromethyl group will promote some solubility, but the polar amide will limit miscibility. Solubility is expected to be higher in toluene than in hexane due to potential π-π stacking interactions. |

| Aqueous | Water | Very Low | The dominant lipophilic character of the trifluoromethylated benzene ring will result in poor aqueous solubility at neutral pH. |

The Influence of pH on Aqueous Solubility

For applications in drug development and biological assays, understanding the aqueous solubility as a function of pH is critical. This compound itself is a neutral molecule and is not expected to ionize significantly in the physiological pH range. Therefore, its aqueous solubility is anticipated to be largely independent of pH.[3] Unlike acidic or basic compounds, altering the pH of the solution is not expected to dramatically increase its solubility.[4] For sparingly soluble neutral compounds, strategies such as the use of co-solvents (e.g., DMSO, ethanol) are often employed to increase their concentration in aqueous media.[5]

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended for its accuracy and reliability.[6]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of any suspended solid particles, the aliquot should be filtered through a syringe filter or centrifuged at high speed.[7]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A pre-established calibration curve of the compound is necessary for accurate quantification.

-

Data Analysis and Reporting: Calculate the original concentration of the compound in the saturated solution, taking into account the dilution factor. The solubility is typically reported in units of mg/mL or mol/L. It is crucial to specify the solvent and the temperature at which the measurement was made.

System Self-Validation and Controls

-

Purity of Compound and Solvents: The use of highly pure compound and analytical grade solvents is critical to avoid erroneous results.[6]

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.[6]

-

Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.

Conclusion: From Data to Application

The solubility of this compound is a multifaceted property governed by its distinct structural features. While theoretical predictions provide a valuable starting point, precise, empirically determined solubility data is indispensable for its effective application in research and development. The methodologies and principles outlined in this guide equip the scientist with the necessary tools to both understand and quantify this critical parameter, thereby facilitating more efficient and predictable outcomes in the laboratory and beyond.

References

-

PubChem. N-Methoxy-N-methylbenzamide. National Institutes of Health. [Link]

- Avdeef, A. (2012).

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

- Bergström, C. A. S. (2016). In silico Predictions of ADME in Drug Discovery. CRC Press.

-

Cheméo. Benzamide, 3,4-dimethoxy-N-methyl- Physical Properties. [Link]

-

MySkinRecipes. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide. [Link]

-

PubChemLite. N-methoxy-n-methyl-4-(trifluoromethyl)benzamide (C10H10F3NO2). [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

-

Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

-

Sreenivasa, M., et al. (2013). 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1852–o1853. [Link]

-

Tran, H. T., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 11(8), 405. [Link]

-

Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

-

YouTube. pH Effects on Solubility. [Link]

-

PubMed. Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Reactivity of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide in Modern Synthesis

This compound, a prominent member of the Weinreb amide family, has emerged as a important intermediate in contemporary organic synthesis. Its value lies in the predictable and controlled manner in which it delivers the 3-(trifluoromethyl)benzoyl moiety, a common structural motif in pharmacologically active compounds and advanced agrochemicals.[1][2] The presence of the trifluoromethyl group at the meta position of the benzoyl ring significantly influences the molecule's electronic properties, often enhancing the metabolic stability, lipophilicity, and binding affinity of the final products.[3] This guide provides an in-depth exploration of the synthesis and reactivity of this compound, offering field-proven insights and detailed protocols for its effective utilization.

The core of this Weinreb amide's utility is its ability to react with a wide array of nucleophiles, particularly organometallic reagents and hydrides, to yield ketones and aldehydes, respectively, without the common issue of over-addition.[4] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate, a defining characteristic of the Weinreb amide functional group.[4]

Synthesis of this compound: A Reliable and Scalable Protocol

The preparation of this compound is typically achieved through the reaction of 3-(trifluoromethyl)benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method is robust, high-yielding, and amenable to scale-up.

Key Starting Materials:

-

3-(Trifluoromethyl)benzoyl chloride: A commercially available or readily synthesized acyl chloride. It serves as a potent electrophile for the amidation reaction.[5]

-

N,O-Dimethylhydroxylamine hydrochloride: A stable salt of N,O-dimethylhydroxylamine, which, upon neutralization, acts as the nucleophile in the formation of the Weinreb amide.[6]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-(trifluoromethyl)benzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

3-(Trifluoromethyl)benzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)

-

1 M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pyridine (2.1 equivalents) to the stirred suspension.

-

In a separate flask, dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the solution of 3-(trifluoromethyl)benzoyl chloride dropwise to the cold suspension of N,O-dimethylhydroxylamine.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

Expected Yield: 85-95%

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target Weinreb amide.

Reactivity Profile: A Gateway to Diverse Ketones and Aldehydes

The synthetic utility of this compound is most prominently demonstrated in its reactions with organometallic reagents and hydride reducing agents.

Reaction with Organometallic Reagents: The Weinreb Ketone Synthesis

The reaction of this compound with Grignard reagents or organolithium compounds provides a highly efficient and selective route to 3-(trifluoromethyl)phenyl ketones.[4] The key to this selectivity is the formation of a stable five-membered chelated tetrahedral intermediate. This intermediate prevents the addition of a second equivalent of the organometallic reagent, which is a common side reaction with other acylating agents like esters or acid chlorides.[4]

Caption: Mechanism of the Weinreb ketone synthesis.

Objective: To synthesize a 3-(trifluoromethyl)phenyl ketone from this compound and a Grignard reagent.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide) in a suitable solvent (THF or diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution (for quench)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.1 - 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by flash column chromatography or distillation.

| Entry | Organometallic Reagent | Product | Typical Yield (%) |

| 1 | Phenylmagnesium bromide | 3-(Trifluoromethyl)benzophenone | >90 |

| 2 | Methylmagnesium bromide | 1-(3-(Trifluoromethyl)phenyl)ethan-1-one | >90 |

| 3 | Ethylmagnesium bromide | 1-(3-(Trifluoromethyl)phenyl)propan-1-one | >85 |

| 4 | Vinyllithium | 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-one | >80 |

Note: Yields are representative for Weinreb amides and may vary depending on the specific substrate and reaction conditions.

Reduction with Hydride Reagents: Controlled Synthesis of Aldehydes

The reduction of this compound with hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H) provides a direct route to 3-(trifluoromethyl)benzaldehyde.[4] Similar to the reaction with organometallics, the reaction proceeds through a stable chelated intermediate that, upon aqueous workup, hydrolyzes to the aldehyde. Critically, maintaining a low reaction temperature (typically -78 °C) is essential to prevent over-reduction to the corresponding alcohol.[7]

Objective: To synthesize 3-(trifluoromethyl)benzaldehyde by the reduction of this compound with DIBAL-H.

Materials:

-

This compound

-

Diisobutylaluminium Hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)

-

Anhydrous Diethyl ether or Toluene

-

Methanol (for quench)

-

Saturated aqueous Rochelle's salt solution (sodium potassium tartrate)

-

Ethyl acetate or Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction at -78 °C by the very slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the aldehyde can be volatile).

-

The crude 3-(trifluoromethyl)benzaldehyde can often be used without further purification or can be purified by distillation or column chromatography.

Caption: Step-by-step workflow for the reduction of the Weinreb amide.

Conclusion: A Versatile and Reliable Synthetic Tool

This compound stands as a testament to the power and elegance of the Weinreb amide chemistry. Its ability to cleanly and efficiently deliver the 3-(trifluoromethyl)benzoyl group to a variety of nucleophiles makes it an invaluable tool for chemists in both academic and industrial settings. The predictable reactivity, coupled with the straightforward synthesis of the amide itself, ensures its continued application in the development of novel pharmaceuticals, agrochemicals, and functional materials. By understanding the underlying principles of its reactivity and adhering to optimized protocols, researchers can confidently employ this versatile reagent to achieve their synthetic goals.

References

-

MySkinRecipes. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

-

eScholarship. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. [Link]

-

UT Southwestern Medical Center. Reductions - Ready Lab. [Link]

-

Organic Syntheses Procedure. 10 - Organic Syntheses Procedure. [Link]

-

Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

- Google Patents.

-

The Royal Society of Chemistry. A Weinreb amide approach to the synthesis of trifluoromethylketones. [Link]

-

Gesynta Pharma. Understanding the Applications of 3-(Trifluoromethyl)benzoyl Chloride in Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. [Link]

-

ResearchGate. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

PubMed. A Weinreb amide approach to the synthesis of trifluoromethylketones. [Link]

-

Crysdot LLC. This compound. [Link]

Sources

- 1. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

An In-depth Technical Guide to N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a versatile Weinreb amide derivative of significant interest in modern organic synthesis. The strategic placement of a trifluoromethyl group on the benzoyl moiety imparts unique electronic properties, rendering it a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This document will delve into the fundamental properties, synthesis, analytical characterization, and applications of this compound, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Fluorinated Weinreb Amides

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (CF3), in particular, is a bioisostere for several functional groups and can significantly modulate the physicochemical properties of a parent compound. When this moiety is combined with the unique reactivity of a Weinreb amide (N-methoxy-N-methylamide), the resulting reagent, this compound, becomes a powerful tool for the controlled introduction of a trifluoromethylated benzoyl group.

The core utility of Weinreb amides lies in their reaction with organometallic reagents to furnish ketones in high yields, arresting the reaction at the ketone stage and preventing the formation of tertiary alcohol byproducts that are common with other acylating agents like esters or acid chlorides. This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate. This guide will explore the nuances of this compound, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.

Physicochemical Properties and Molecular Data

A thorough understanding of the fundamental properties of a reagent is paramount for its effective application in synthesis and for its accurate characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |

| Molecular Weight | 233.19 g/mol | [1] |

| CAS Number | 116332-62-8 | [1] |

| Appearance | Expected to be a colorless to light yellow oil or low-melting solid | General observation for similar compounds |

| Purity | Typically ≥95-98% | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred from structure |

| Storage | Store in a cool, dry place, protected from moisture | [3] |

Molecular Structure:

Caption: Synthesis of 3-(Trifluoromethyl)benzoyl chloride.

Synthesis of this compound

This procedure is adapted from standard methodologies for Weinreb amide synthesis. [4] Reaction Scheme:

Caption: Synthesis of the target Weinreb amide.

Experimental Protocol:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Solvent and Base: Suspend the hydrochloride salt in dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Addition of Base: Slowly add a suitable base, such as pyridine or triethylamine (2.2 equivalents), to the suspension. Stir for 10-15 minutes.

-

Addition of Acyl Chloride: Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in DCM and add it dropwise to the reaction mixture at 0 °C. [5]5. Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. [6] Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.

-

Low Temperature Addition: The acylation reaction is exothermic; adding the acyl chloride at 0 °C helps to control the reaction rate and minimize side reactions.

-

Use of Hydrochloride Salt and Base: N,O-dimethylhydroxylamine is typically supplied as its more stable hydrochloride salt. The added base neutralizes the HCl salt and the HCl generated during the reaction.

-

Aqueous Work-up: Removes the hydrochloride salt of the base and any remaining water-soluble impurities.

-

Column Chromatography: A standard and effective method for purifying organic compounds of moderate polarity.

Analytical Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, and the O-methyl group. A key feature for meta-substituted N-methoxy-N-methyl benzamides is the appearance of sharp singlets for the N-CH₃ and O-CH₃ protons at room temperature. This is in contrast to ortho-substituted analogues, which often exhibit broad humps due to restricted rotation around the amide C-N bond.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.

-

¹⁹F NMR: A single peak in the fluorine NMR spectrum will confirm the presence of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.19 g/mol ). Common fragmentation patterns for benzamides include the loss of the methoxy and methyl groups, as well as cleavage of the amide bond.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl (C=O) stretching frequency, typically in the range of 1630-1680 cm⁻¹. Other significant peaks will correspond to C-F stretching and aromatic C-H and C=C stretching vibrations.

Applications in Organic Synthesis

The primary application of this compound is as a precursor to 3-trifluoromethylphenyl ketones.

Reaction Scheme with Organometallic Reagents:

Caption: General reaction of the Weinreb amide with organometallic reagents.

This reaction is highly valuable for several reasons:

-

Controlled Acylation: It allows for the precise formation of a C-C bond and the synthesis of a ketone without over-addition.

-

Versatility: A wide range of organolithium and Grignard reagents can be used, enabling the synthesis of a diverse array of ketones.

-

Pharmaceutical and Agrochemical Intermediates: The resulting trifluoromethylated ketones are important intermediates in the synthesis of bioactive molecules. [5][7]The CF₃ group can enhance the pharmacological properties of drug candidates. [7]

Conclusion

This compound is a highly useful and versatile reagent in modern organic synthesis. Its unique combination of a trifluoromethyl group and a Weinreb amide functionality provides a reliable method for the synthesis of trifluoromethylated ketones. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, equipping researchers with the necessary knowledge for its successful implementation in their synthetic strategies.

References

-

MySkinRecipes. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 3-(Trifluoromethyl)benzoyl Chloride in Synthesis. [Link]

-

Jang, D. O., et al. "A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids." ResearchGate, 2009. [Link]

-

PubChem. N-methoxy-n-methyl-4-(trifluoromethyl)benzamide. [Link]

-

NIST. 3-(Trifluoromethyl)benzoyl chloride. [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

-

Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 116332-62-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]

- 7. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]

Trifluoromethylated Weinreb Amides: A Technical Guide to a Versatile Synthetic Platform

Abstract

The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, imparting profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Among the array of synthetic tools available, trifluoromethylated Weinreb amides, particularly N-methoxy-N-methyl-2,2,2-trifluoroacetamide, have emerged as exceptionally stable and versatile intermediates. This guide provides an in-depth examination of the synthesis and application of these powerful building blocks, focusing on their utility in creating trifluoromethyl ketones and other valuable fluorinated molecules. We will explore the mechanistic underpinnings of their unique stability, provide detailed experimental protocols, and present a logical framework for their strategic deployment in complex synthetic campaigns.

Introduction: The Strategic Value of the Trifluoromethyl Group and the Weinreb Amide

The trifluoromethyl group is a bioisostere for various functionalities and is often introduced to enhance the pharmacological profile of a lead compound.[1][2] Its strong electron-withdrawing nature and steric bulk can dramatically alter a molecule's properties.[1] However, the direct and controlled introduction of a CF₃ group can be challenging.

The Weinreb-Nahm amide (N-methoxy-N-methylamide) is a widely used functional group in organic synthesis, celebrated for its ability to react cleanly with organometallic reagents to produce ketones without the common side-reaction of over-addition to form tertiary alcohols.[3] This reliability stems from the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[3][4]

The combination of these two entities—the trifluoromethyl group and the Weinreb amide—creates a powerful synthon: the trifluoromethylated Weinreb amide. This reagent acts as a stable, reliable acylating agent for the transfer of the trifluoroacetyl group, providing a robust entry point to a wide variety of trifluoromethylated compounds.

Synthesis of the Core Building Block: N-Methoxy-N-methyl-2,2,2-trifluoroacetamide